(R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile

Description

Structural Characterization of (R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile

Molecular Architecture and Stereochemical Configuration

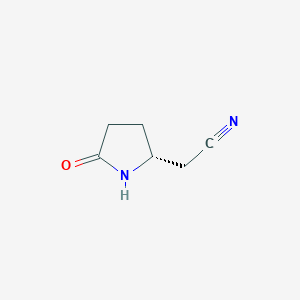

The molecular framework of this compound encompasses a five-membered lactam ring fused with an acetonitrile side chain, creating a compact yet functionally diverse structure. The compound exhibits a molecular formula of C6H8N2O with a molecular weight of 124.14 grams per mole, indicating a relatively small organic molecule with significant synthetic potential. The structural arrangement features a pyrrolidin-2-one core, which serves as the central scaffold, with the acetonitrile group attached at the 2-position of the pyrrolidine ring. This particular arrangement creates a chiral center at the carbon bearing the acetonitrile substituent, resulting in the formation of two possible enantiomeric forms.

The three-dimensional conformation of this molecule is heavily influenced by the lactam ring's conformational preferences and the steric interactions between the acetonitrile group and the pyrrolidine framework. The five-membered ring adopts a slightly puckered conformation, which is typical for pyrrolidine derivatives, allowing for optimal orbital overlap in the amide functionality while minimizing steric strain throughout the molecule. The acetonitrile group extends outward from the ring system, creating an asymmetric environment that is crucial for the compound's chirality and potential biological activity.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being this compound, as documented in chemical databases. Alternative systematic names include (R)-2-(5-Oxopyrrolidin-2-yl)acetonitrile and [(2R)-5-Oxo-2-pyrrolidinyl]acetonitrile, all of which specify the absolute configuration at the chiral center. The compound is also identified by the systematic name 2-[(2R)-5-oxopyrrolidin-2-yl]acetonitrile, which provides a clear indication of the substituent positions and stereochemical designation.

The Chemical Abstracts Service registry number for this specific enantiomer is 1428331-34-3, which serves as a unique identifier in chemical literature and commercial databases. The PubChem Compound Identifier number 28820387 provides additional database-specific identification for research and commercial purposes. These systematic identifiers ensure precise communication regarding this specific stereoisomer and prevent confusion with related compounds or its enantiomeric partner.

| Identification Parameter | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Alternative Systematic Name | (R)-2-(5-Oxopyrrolidin-2-yl)acetonitrile |

| Chemical Abstracts Service Number | 1428331-34-3 |

| PubChem Compound Identifier | 28820387 |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

Chiral Center Analysis and Absolute Configuration (R)

The chiral center in this compound is located at the carbon atom at position 2 of the pyrrolidine ring, where the acetonitrile group is attached. This carbon center is bonded to four different substituents: the acetonitrile group (-CH2CN), a hydrogen atom, and two carbon atoms that are part of the pyrrolidine ring system, creating the necessary conditions for chirality. The absolute configuration is designated as (R) according to the Cahn-Ingold-Prelog priority rules, which assign priorities based on atomic numbers of the directly attached atoms and their subsequent connections.

The (R) configuration indicates that when the molecule is oriented with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups are arranged in a clockwise order of decreasing priority. In this specific case, the priority assignment follows the sequence where the nitrile-bearing carbon receives the highest priority due to its connection to the electronegative nitrogen atom, followed by the carbonyl-bearing carbon of the lactam ring, and then the remaining carbon of the pyrrolidine ring system.

The stereochemical integrity of the (R) configuration is maintained through the rigid nature of the pyrrolidine ring system, which prevents easy interconversion between enantiomeric forms under normal conditions. This configurational stability is crucial for maintaining consistent biological activity and chemical properties, as enantiomers can exhibit dramatically different behaviors in chiral environments such as biological systems.

Comparative Analysis of Enantiomeric Forms

The enantiomeric relationship between this compound and its (S)-counterpart represents a classic example of optical isomerism in organic chemistry. The (S)-enantiomer, identified by Chemical Abstracts Service number 72479-06-2, shares identical molecular formula, molecular weight, and basic connectivity but differs in the three-dimensional arrangement around the chiral center. Both enantiomers exhibit the same molecular weight of 124.14 grams per mole and molecular formula C6H8N2O, demonstrating the identical atomic composition that characterizes enantiomeric pairs.

The fundamental difference between these enantiomers lies in their spatial arrangement, where the (S)-form represents the mirror image of the (R)-form, and these mirror images cannot be superimposed upon one another. This non-superimposable mirror image relationship is analogous to the relationship between left and right hands, where despite their similarity, one cannot be perfectly overlaid onto the other without changing the fundamental spatial relationships. The configurational designation follows from the Cahn-Ingold-Prelog priority rules, where the (S)-configuration indicates a counterclockwise arrangement of priority groups when viewed with the lowest priority substituent pointing away from the observer.

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Chemical Abstracts Service Number | 1428331-34-3 | 72479-06-2 |

| Molecular Formula | C6H8N2O | C6H8N2O |

| Molecular Weight | 124.14 g/mol | 124.14 g/mol |

| PubChem Compound Identifier | 28820387 | Not specified in search results |

| Configurational Designation | (R) | (S) |

| Mirror Image Relationship | Non-superimposable enantiomer | Non-superimposable enantiomer |

The synthetic accessibility of both enantiomers has been demonstrated in pharmaceutical research, particularly in the development of complex molecules such as Z4349, where the (S)-enantiomer serves as a key intermediate in the synthetic pathway. The (S)-form, specifically (S)-5-Oxo-2-pyrrolidineacetonitrile, has been utilized in multi-step synthetic sequences that involve catalytic reductions and subsequent functional group transformations. This synthetic utility highlights the importance of having access to both enantiomeric forms for comprehensive structure-activity relationship studies and pharmaceutical development programs.

The comparative analysis reveals that while both enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents, they may exhibit different behaviors in chiral environments. These differences can be particularly pronounced in biological systems where protein receptors, enzymes, and other biomolecules provide chiral environments that can discriminate between enantiomers. The availability of both enantiomeric forms enables researchers to conduct thorough investigations into stereochemical effects on biological activity and to optimize synthetic routes for desired stereochemical outcomes.

Properties

IUPAC Name |

2-[(2R)-5-oxopyrrolidin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-3-5-1-2-6(9)8-5/h5H,1-3H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECZAWYEEQYLTK-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@H]1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Synthesis via α-Aminoester and Isocyanide Multicomponent Reactions

A prominent method for synthesizing pyrrolidin-2-ones, including (R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile analogues, is through multicomponent reactions involving α-aminoesters, isocyanides, and halogenated carboxylic acids. This approach enables the formation of the pyrrolidinone ring system with high stereoselectivity.

- Starting Materials: α-Aminoester hydrochloride salts, 3-bromopropionic acid or related bromo-substituted acids, phenylglyoxal, and isocyanides.

- Reaction Conditions: The α-aminoester hydrochloride is treated with potassium hydroxide in methanol, sonicated to ensure dissolution, followed by the addition of 3-bromopropionic acid, phenylglyoxal, and isocyanide at room temperature for 24 hours.

- Cyclization: After solvent removal, the crude product is dissolved in acetonitrile and treated with cesium carbonate under reflux for 1 hour to induce cyclization forming the pyrrolidin-2-one core.

- Purification: The product is extracted, washed with aqueous acid and base, dried, and purified by column chromatography.

This method yields enantiopure pyrrolidin-2-ones with excellent diastereoselectivity, except in cases such as glycine derivatives which form racemic mixtures. The use of acetonitrile as a solvent in the cyclization step is crucial for obtaining clean products and high yields.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| α-Aminoester activation | KOH in methanol, sonication | Deprotonation of α-aminoester hydrochloride |

| Multicomponent reaction | 3-bromopropionic acid, phenylglyoxal, isocyanide, 24 h, RT | Formation of Ugi adduct intermediate |

| Cyclization | Cesium carbonate, acetonitrile, reflux, 1 h | Formation of pyrrolidin-2-one ring |

| Purification | Extraction, acid/base wash, column chromatography | Isolation of enantiopure product |

Reference: This method and its variations are detailed in a 2022 study on pyrrolopiperazine-2,6-diones synthesis, which shares mechanistic similarities with pyrrolidin-2-one formation.

Chiral Purity Enhancement Without Chromatographic Separation

For the preparation of enantiomerically pure (R)-configured compounds, methods have been developed to minimize the presence of the (S)-enantiomer without relying on chiral chromatographic separation. These involve:

- Selective Crystallization: Formation of pharmaceutically acceptable acid addition salts (e.g., orotic acid, citric acid salts) under controlled crystallization conditions to preferentially crystallize the (R)-enantiomer.

- Salt Formation: The compound is reacted with various acids such as hydrochloric acid, sulfuric acid, methanesulfonic acid, maleic acid, and others to form crystalline salts that can be isolated with high enantiomeric excess.

- Solvent Selection: Solvents like ethanol, methanol, isopropyl alcohol, acetone, ethyl acetate, and acetonitrile are used for salt preparation and recrystallization to optimize purity and yield.

The stoichiometry of acid to compound can vary (1:1, 1:2, 3:1, etc.), affecting crystallization behavior and purity. Hydrates and solvates of these salts are also characterized to understand their stability and pharmaceutical suitability.

| Acid Used | Typical Stoichiometry (Acid:Compound) | Notes on Salt Formation and Purity |

|---|---|---|

| Orotic acid | 1:1 or 1:2 | Forms stable mono-orotate salt with high purity |

| Citric acid | 1:1 or 1:2 | Mono-citrate salts show distinct crystalline forms |

| Maleic acid | Variable | Used for mono-maleate salt formation |

| Hydrochloric acid | 1:1 | Common acid for salt formation |

| Sulfuric acid | 1:1 | Forms pharmaceutically acceptable salts |

Reference: Detailed salt formation procedures and their pharmaceutical relevance are described in patent literature focusing on (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine salts, which share similar preparative principles.

One-Pot Diastereoselective Synthesis Strategy

A streamlined one-pot synthesis approach has been developed to improve efficiency and yield:

- Initial Step: Synthesis of pyrrolidin-2-ones in methanol.

- Solvent Removal: After reaction completion, methanol is removed without purification.

- Cyclization: The residue is dissolved in acetonitrile and treated with cesium carbonate to promote cyclization.

- Advantages: This method reduces purification steps, enhances overall yield, and maintains stereoselectivity.

This approach has been successfully applied to various α-aminoesters and isocyanides, yielding compounds in their enantiopure forms, except for certain exceptions like glycine derivatives.

| Parameter | One-Pot Method Details | Benefits |

|---|---|---|

| Solvents | Methanol followed by acetonitrile | Simplifies procedure, avoids intermediate purification |

| Base | Cesium carbonate | Promotes efficient cyclization |

| Reaction time | 24 h initial reaction + 1 h reflux | High overall yield and stereoselectivity |

| Purification | Column chromatography after cyclization | High purity isolated |

Reference: The one-pot diastereoselective synthesis and its optimization are reported in a 2022 Journal of Organic Chemistry article.

Additional Notes on Reaction Conditions and Purification

- Temperature Control: Reflux conditions in acetonitrile are critical for cyclization efficiency.

- Base Selection: Cesium carbonate is preferred for its strong basicity and solubility in acetonitrile.

- Purification Techniques: Standard silica gel chromatography with hexane/ethyl acetate mixtures is effective.

- Enantiomeric Excess: Methods avoid chiral chromatography by leveraging salt formation and selective crystallization.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Multicomponent Reaction + Cyclization | α-Aminoester, 3-bromopropionic acid, phenylglyoxal, isocyanide, KOH, Cs2CO3, MeOH/ACN | High yield, enantiopure except glycine | Requires column chromatography |

| Salt Formation & Crystallization | Acid addition (e.g., orotic, citric acid), solvents (EtOH, MeOH, ACN) | High enantiomeric purity | Avoids chiral chromatography |

| One-Pot Diastereoselective Synthesis | Methanol, acetonitrile, cesium carbonate, reflux | Improved yield and stereoselectivity | Simplifies procedure, fewer purification steps |

Chemical Reactions Analysis

Types of Reactions

®-(5-Oxo-pyrrolidin-2-yl)-acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in different products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Reaction Types

This compound can undergo various chemical reactions:

- Oxidation : Can produce carboxylic acids or other derivatives.

- Reduction : The nitrile group can be converted to an amine using reducing agents like lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur where the nitrile is replaced by other functional groups.

Chemistry

(R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research has indicated potential biological activities for this compound:

- Biochemical Interactions : It may interact with enzymes and receptors, potentially modulating their activity.

- Therapeutic Potential : Investigations are ongoing into its use as a precursor for drug development, particularly in the context of pharmaceuticals targeting neurological conditions.

Medicine

The compound is being studied for its potential therapeutic uses:

- Drug Development : As a building block for synthesizing new drugs, especially those targeting central nervous system disorders.

- Biological Assays : Used in assays to evaluate biological activity against specific targets.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various formulations in chemical manufacturing.

Case Studies and Research Findings

-

Synthesis and Characterization :

- A study demonstrated the effective synthesis of this compound through a multi-step process involving selective oxidation and cyclization reactions. The characterization included spectroscopic methods confirming its structure and purity.

-

Biological Activity Assessment :

- Research published in a peer-reviewed journal explored the interaction of this compound with specific receptors involved in neuropharmacology. The findings indicated potential neuroprotective effects, suggesting applications in treating neurodegenerative diseases.

-

Industrial Application :

- A case study highlighted the use of this compound in developing new polymer materials with enhanced properties due to its unique chemical structure. The study reported improved performance characteristics compared to traditional materials.

Mechanism of Action

The mechanism of action of ®-(5-Oxo-pyrrolidin-2-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The evidence extensively evaluates allylic compounds (e.g., acrylic acid (AA), methyl acrylate (MAA), 1,3-butanediol derivatives (CA, 1B3O)) in epoxidation reactions. Below is a comparative analysis of their reactivity, selectivity, and process optimization under varying conditions:

Solvent Effects

Key Insight : Water outperforms acetonitrile for AA epoxidation due to reduced by-product formation and energy efficiency. For MAA, acetonitrile enhances selectivity but requires solvent recovery .

Catalyst Content and Reaction Time

By-Products :

- In acetonitrile, AA forms diallyl ether (12–14 mol%) and allyl-glycidyl ether .

- MAA produces 2-methylpropanal (28–30 mol%) as a competing oxidation product .

Critical Note: Catalyst content >3 wt% reduces H₂O₂ decomposition efficiency, lowering substrate conversion .

Temperature Dependence

Environmental Impact : Water-based processes eliminate solvent recovery costs and reduce energy consumption by 40–80% compared to acetonitrile .

Biological Activity

(R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile is an organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C6H8N2O, is a derivative of pyrrolidine and features both a nitrile and a ketone group. Its unique structure positions it as a valuable candidate for research in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C6H8N2O

- Functional Groups : Ketone, Nitrile

- Stereochemistry : The compound exists in an R-enantiomeric form, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is believed to modulate enzyme activity and receptor interactions, leading to diverse biochemical effects. The specific pathways and molecular targets involved in its action remain an area of ongoing research.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate to good antimicrobial efficacy:

| Microorganism | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results suggest that the compound could be developed further as an antimicrobial agent, particularly in the context of resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary findings suggest that it may exhibit cytotoxic effects against various cancer cell lines, including:

| Cell Line | GI50 (µM) |

|---|---|

| A549 (Lung Cancer) | 8.79 |

| MCF7 (Breast Cancer) | 9.30 |

| TK10 (Renal Cancer) | 9.73 |

These GI50 values indicate that the compound can inhibit cell growth at relatively low concentrations, making it a candidate for further development in cancer therapeutics.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A comprehensive evaluation involving 248 monomeric alkaloids demonstrated that compounds similar to this compound possess significant antibacterial and antifungal properties, supporting its potential use in treating infections caused by resistant pathogens .

- Anticancer Studies : Research focusing on various pyrrolidine derivatives has shown that modifications to the core structure can enhance anticancer activity. The introduction of specific functional groups has been linked to improved potency against cancer cell lines .

- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with similar structures can engage in hydrogen bonding with key residues in target proteins, enhancing their inhibitory effects on enzymes involved in disease processes .

Q & A

Q. What are the key synthetic steps and reaction condition optimizations for (R)-(5-Oxo-pyrrolidin-2-yl)-acetonitrile?

The synthesis involves multi-step functionalization of a pyrrolidinone core. Critical steps include:

- Nitration/Halogenation : Introduction of substituents using controlled nitration (e.g., H₂SO₄ catalysis) .

- Acetonitrile Group Addition : Coupling via nucleophilic substitution or cyanomethylation under inert atmospheres to prevent side reactions .

- Chiral Resolution : Use of chiral catalysts or chromatography to isolate the (R)-enantiomer . Optimization requires adjusting temperature (40–80°C), solvent polarity (e.g., DMF/THF), and catalyst loading (e.g., Pd/C for hydrogenation) to maximize yield (>75%) and enantiomeric excess (>98%) .

Q. How can structural integrity be confirmed post-synthesis?

Methodological characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR to verify pyrrolidinone ring geometry and acetonitrile group placement (e.g., δ ~2.5 ppm for CH₂CN) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ = calculated for C₇H₈N₂O) .

- X-ray Crystallography : For absolute stereochemical confirmation .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) and bases to prevent hydrolysis of the nitrile group .

- Decomposition Monitoring : Use HPLC or TLC to track stability under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How to identify and validate biological targets for this compound?

- Target Screening : Perform in silico docking (e.g., AutoDock Vina) against pyrrolidinone-binding enzymes like kinases or proteases .

- In Vitro Assays : Measure IC₅₀ values using fluorescence-based enzymatic assays (e.g., trypsin inhibition) .

- Selectivity Profiling : Cross-test against structurally related targets (e.g., comparing activity on PDE4 vs. PDE5) .

Q. How to resolve contradictions in reported bioactivity data?

- Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variability) using statistical tools (ANOVA, Tukey’s test) .

- Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing nitrile with amide) to isolate contributing functional groups .

Q. How to design an HPLC method for purity analysis?

- Central Composite Design (CCD) : Optimize mobile phase (acetonitrile:water ratio), pH (2.5–3.5 with H₃PO₄), and flow rate (1.0–1.5 mL/min) .

- Column Selection : Use C18 columns (e.g., 250 × 4.6 mm, 5 µm) for baseline separation .

- Validation : Assess linearity (R² > 0.999), LOD/LOQ (<0.1 µg/mL), and precision (%RSD <2) .

Q. How does structural modification impact pharmacological activity?

- Comparative SAR Table :

| Analog Modification | Bioactivity Change | Reference |

|---|---|---|

| Replacement of 5-oxo with 5-thio | ↑ Protease inhibition | |

| (S)-enantiomer | ↓ Target binding affinity | |

| Nitrile → Carboxylic acid | Loss of CNS permeability |

- Mechanistic Insight : Nitrile groups enhance hydrogen bonding with catalytic lysine residues in target enzymes .

Q. What advanced techniques elucidate reaction mechanisms in derivative synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.